molecular formula C8H14O2 B2471151 1-(1-Methoxycyclobutyl)propan-2-one CAS No. 101974-56-5

1-(1-Methoxycyclobutyl)propan-2-one

Cat. No.: B2471151
CAS No.: 101974-56-5
M. Wt: 142.198
InChI Key: FJYXCGPRYMVDIL-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclobutyl)propan-2-one is a cyclic ketone derivative featuring a methoxy-substituted cyclobutane ring fused to a propan-2-one backbone. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its spectroscopic data (NMR, IR) align with prior reports in Chemical Communications (2013), confirming its structural integrity . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique steric and electronic properties imparted by the cyclobutyl-methoxy group.

Properties

IUPAC Name

1-(1-methoxycyclobutyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(9)6-8(10-2)4-3-5-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXCGPRYMVDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methoxycyclobutyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxycyclobutyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(1-Methoxycyclobutyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and binding interactions. Detailed studies on its mechanism of action are ongoing to elucidate its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 1-(1-Methoxycyclobutyl)propan-2-one, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Structural Variation Synthesis Method Yield Key Properties/Applications Reference
This compound Methoxy-cyclobutyl group Pd-catalyzed domino α-/O-arylation 72% High steric hindrance; pharmaceutical intermediates
1-(4-Hydroxyphenyl)propan-2-one (2n) 4-Hydroxyphenyl substituent Demethylation of 1-(4-methoxyphenyl)propan-2-one using HCl/H₂O N/A Precursor for polyphenol derivatives; antioxidant studies
1-(3-Methoxyphenyl)propan-2-one 3-Methoxyphenyl substituent Not explicitly detailed (commercial availability noted) N/A Intermediate in fragrance synthesis; electronic studies
1-(5-Chloro-2-methoxyphenyl)propan-1-one Chloro + methoxy substituents on phenyl Unspecified (safety data available) N/A Potential agrochemical applications; halogenated intermediates
1-(1-Cyclohexenyl)-2-methylpropan-1-one Cyclohexenyl + methyl groups Synthetic route not detailed N/A Flavoring agent; studies on ketone stability
Steric and Electronic Effects
  • This compound : The cyclobutyl-methoxy group introduces significant steric hindrance, limiting rotational freedom and enhancing stability in transition states during catalysis . This contrasts with 1-(3-methoxyphenyl)propan-2-one , where the methoxy group on the phenyl ring provides electron-donating effects but minimal steric interference .
  • 1-(5-Chloro-2-methoxyphenyl)propan-1-one : The chloro substituent adds electron-withdrawing character, altering reactivity in nucleophilic substitutions compared to purely methoxy-substituted analogues .

Biological Activity

1-(1-Methoxycyclobutyl)propan-2-one, with the CAS number 101974-56-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H18_{18}O2_{2}
  • Molecular Weight : 170.25 g/mol

Biological Activity Overview

The biological activity of this compound has been associated with several pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines, suggesting potential use as an anticancer agent.
  • Antimicrobial Properties : The compound has shown activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, contributing to its therapeutic potential.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Potential Biochemical Pathways

The compound may influence several biochemical pathways:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial for cancer cell proliferation.
  • Modulation of Cellular Signaling : The compound could affect signaling pathways that regulate inflammation and immune responses.

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity against breast and lung cancer cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Findings indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These results suggest that the compound has promising antimicrobial properties, warranting further exploration in clinical settings.

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